molecular formula C8H6ClF3N4O2 B2905221 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide CAS No. 477852-78-1

2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide

Cat. No.: B2905221
CAS No.: 477852-78-1
M. Wt: 282.61
InChI Key: CBPVOACLMHUXMM-UHFFFAOYSA-N
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Description

2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, its interaction with certain kinases can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide apart from similar compounds is its unique hydrazino and oxoacetamide functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N4O2/c9-4-1-3(8(10,11)12)2-14-6(4)15-16-7(18)5(13)17/h1-2H,(H2,13,17)(H,14,15)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPVOACLMHUXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NNC(=O)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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